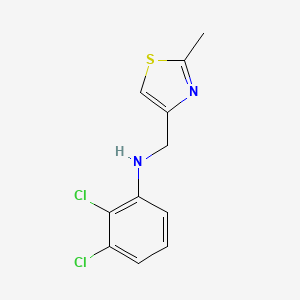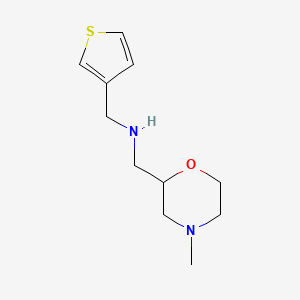![molecular formula C17H12O4 B14914204 2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)
2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a phenylpropynyl group through an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid derivatives with 1-phenyl-2-propyn-1-ol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:
Benzoic acid derivative+1-phenyl-2-propyn-1-olAcid catalyst2-[(1-phenyl-2-propyn-1-yl)oxy]carbonylbenzoic acid+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the phenylpropynyl group can be reduced to form alkenes or alkanes.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 1-phenyl-2-propyn-1-ol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of phenylpropynyl ketones or carboxylic acids.
Reduction: Formation of phenylpropene or phenylpropane derivatives.
Substitution: Formation of benzoic acid and 1-phenyl-2-propyn-1-ol.
Aplicaciones Científicas De Investigación
2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylpropynyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can modulate biological pathways. The ester linkage allows for controlled release of the active moiety in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-propyn-1-ol: A precursor in the synthesis of 2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid.
Benzoic acid: A fundamental building block in organic synthesis.
Phenylpropynyl ketones: Compounds with similar structural features and reactivity.
Uniqueness
2-{[(1-phenyl-2-propyn-1-yl)oxy]carbonyl}benzoic acid is unique due to its combination of a benzoic acid moiety and a phenylpropynyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H12O4 |
|---|---|
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
2-(1-phenylprop-2-ynoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H12O4/c1-2-15(12-8-4-3-5-9-12)21-17(20)14-11-7-6-10-13(14)16(18)19/h1,3-11,15H,(H,18,19) |
Clave InChI |
SKZLSPRPOSFZKP-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)

![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)


![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)


